[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride
CAS No.: 1185473-55-5
Cat. No.: VC8056115
Molecular Formula: C13H20Cl2N2O2
Molecular Weight: 307.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185473-55-5 |
|---|---|
| Molecular Formula | C13H20Cl2N2O2 |
| Molecular Weight | 307.21 |
| IUPAC Name | 2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid;dihydrochloride |
| Standard InChI | InChI=1S/C13H18N2O2.2ClH/c1-11-3-2-4-12(9-11)15-7-5-14(6-8-15)10-13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H |
| Standard InChI Key | AQAPROZRXVLJND-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2CCN(CC2)CC(=O)O.Cl.Cl |
| Canonical SMILES | CC1=CC(=CC=C1)N2CCN(CC2)CC(=O)O.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a piperazine core linked to a 3-methylphenyl group at the 4-position and an acetic acid moiety at the 1-position, with two hydrochloride counterions. Key physicochemical properties include:
The dihydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies . X-ray crystallography data, though unavailable, suggests a planar piperazine ring with the 3-methylphenyl and acetic acid groups occupying equatorial positions, as seen in analogous structures .
Synthesis and Optimization
Synthetic Routes
The synthesis of [4-(3-methylphenyl)-1-piperazinyl]acetic acid dihydrochloride involves multi-step reactions, as detailed in patents for related piperazine derivatives . A generalized pathway includes:
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Piperazine Functionalization:
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Salt Formation:
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Treatment with hydrochloric acid to yield the dihydrochloride salt.
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Patent WO2009057133A2 highlights a similar process for synthesizing 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid, achieving a 70% yield via hydrolysis and subsequent salt formation . For [4-(3-methylphenyl)-1-piperazinyl]acetic acid dihydrochloride, yields typically range from 60–65% after purification .
Industrial-Scale Production
Optimized methods employ continuous flow reactors to minimize byproducts and improve efficiency . Key parameters include:
Pharmacological Applications
Neurotransmitter Modulation
Piperazine derivatives are renowned for their affinity for serotonin (5-HT) and dopamine receptors . In a study on thiazole-piperazine analogs, compounds with structural similarities exhibited significant antinociceptive effects in murine models (, ) . These effects were mediated via opioidergic pathways, suggesting potential applications in pain management .
Antihistamine Research
Comparative Analysis with Analogous Compounds
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